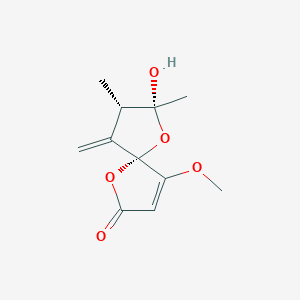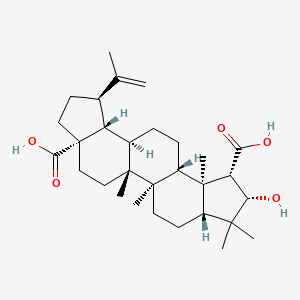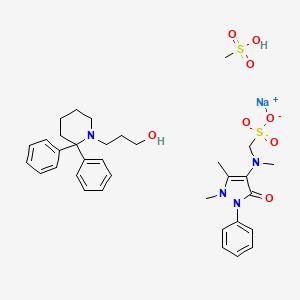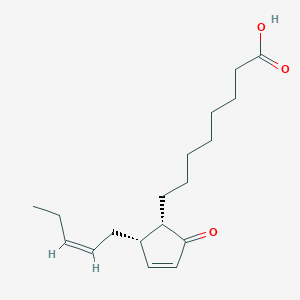
Dehypoxanthine futalosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dehypoxanthine futalosine is an analogue of futalosine lacking the hypoxanthine moiety. It derives from a futalosine. It is a conjugate acid of a dehypoxanthine futalosinate.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biosynthetic Pathway Research
- Dehypoxanthine futalosine (DHFL) is significant in the study of menaquinones' biosynthesis in microorganisms. The synthesis of cyclic DHFL, a biosynthetic intermediate in the futalosine pathway, has been accomplished, providing insights into menaquinone biosynthesis in bacteria (Yajima et al., 2011).
- The in vitro reconstitution of the radical S-adenosylmethionine enzyme MqnC, which converts DHFL to cyclic DHFL in the futalosine pathway, has been described. This research sheds light on the role of MqnC in menaquinone biosynthesis (Cooper et al., 2013).
Menaquinone Biosynthesis
- MqnD, an enzyme in the futalosine pathway, catalyzes the conversion of cyclic DHFL to 5,8-dihydroxy-2-naphthoic acid, a key step in menaquinone biosynthesis. This study contributes to understanding the mechanisms involved in this biosynthetic pathway (Manion-Sommerhalter et al., 2021).
- Research has identified an alternative menaquinone biosynthetic pathway, the futalosine pathway, which includes DHFL as a biosynthetic intermediate. This pathway is found in various bacteria and is distinct from the known menaquinone biosynthesis routes (Hiratsuka et al., 2009).
Novel Enzymology and Drug Development
- The futalosine pathway, involving DHFL, has led to the discovery of new enzymatic reactions in menaquinone biosynthesis. This pathway may pave the way for developing new antibiotics, as it is absent in humans (Joshi et al., 2018).
Synthesis of Futalosine
- The synthesis of futalosine, a precursor to DHFL in the futalosine pathway, has been reported. This synthesis is essential for further studies on menaquinone biosynthesis in pathogenic bacteria (Li & Tanner, 2010).
Eigenschaften
Molekularformel |
C14H16O7 |
|---|---|
Molekulargewicht |
296.27 g/mol |
IUPAC-Name |
3-[3-[(2R,3S,4R)-3,4,5-trihydroxyoxolan-2-yl]propanoyl]benzoic acid |
InChI |
InChI=1S/C14H16O7/c15-9(7-2-1-3-8(6-7)13(18)19)4-5-10-11(16)12(17)14(20)21-10/h1-3,6,10-12,14,16-17,20H,4-5H2,(H,18,19)/t10-,11-,12-,14?/m1/s1 |
InChI-Schlüssel |
XWPBBHHZDYSYMS-ZXRVKKJVSA-N |
Isomerische SMILES |
C1=CC(=CC(=C1)C(=O)O)C(=O)CC[C@@H]2[C@H]([C@H](C(O2)O)O)O |
Kanonische SMILES |
C1=CC(=CC(=C1)C(=O)O)C(=O)CCC2C(C(C(O2)O)O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-phenylcarbamic acid [(2R,3R,4S,5S,6S)-2-(hydroxymethyl)-6-methoxy-4,5-bis[oxo-(2-phenylanilino)methoxy]-3-oxanyl] ester](/img/structure/B1264847.png)









![[4-[[[4-(4-fluorophenyl)-5-pyridin-4-yl-1H-imidazol-2-yl]thio]methyl]phenyl]-hydroxy-methylsulfonium](/img/structure/B1264866.png)

![1-Dehydro-[6]-gingerdione](/img/structure/B1264868.png)